An In-depth Technical Guide to the Physicochemical Properties of 3-(cyclopropylsulfamoyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(cyclopropylsulfamoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(cyclopropylsulfamoyl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document outlines predicted physicochemical properties based on computational models, alongside established experimental protocols for their determination. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of drug candidates and chemical probes incorporating this scaffold.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-(cyclopropylsulfamoyl)benzoic acid |
| CAS Number | 852933-50-7 |
| Molecular Formula | C₁₀H₁₁NO₄S |
| Molecular Weight | 241.26 g/mol |
| Canonical SMILES | C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
| InChI | InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13) |
| InChIKey | KBRLADOVWCDAEI-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the predicted and estimated physicochemical properties of 3-(cyclopropylsulfamoyl)benzoic acid. It is important to note that these values are computationally derived and await experimental verification.
| Property | Predicted/Estimated Value | Method/Source |
| pKa | 3.5 ± 0.5 | ChemAxon |
| XlogP | 1.0 | PubChem (Predicted) |
| Aqueous Solubility (logS) | -2.1 | ChemAxon (Predicted) |
| Melting Point (°C) | 135 - 145 | Estimation based on precursor |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties and the synthesis of 3-(cyclopropylsulfamoyl)benzoic acid are provided below.
Synthesis of 3-(cyclopropylsulfamoyl)benzoic acid
This protocol is adapted from a known synthetic route.[1]
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
Cyclopropylamine
-
Triethylamine
-
Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve cyclopropylamine and triethylamine in tetrahydrofuran.
-
At 0°C, add a solution of 3-(chlorosulfonyl)benzoic acid in tetrahydrofuran dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated saline solution.
-
Adjust the pH of the mixture to 3 using 1 N hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic phases with saturated saline, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 3-(cyclopropylsulfamoyl)benzoic acid as a solid.
Determination of pKa by Potentiometric Titration
This is a standard method for determining the acid dissociation constant of a compound.
Materials:
-
3-(cyclopropylsulfamoyl)benzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (or a suitable co-solvent if solubility is low)
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of 3-(cyclopropylsulfamoyl)benzoic acid and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Allow the pH reading to stabilize.
-
incrementally add the standardized NaOH solution from the burette, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Determination of Aqueous Solubility by the Shake-Flask Method
This is a widely accepted method for determining the thermodynamic solubility of a compound.
Materials:
-
3-(cyclopropylsulfamoyl)benzoic acid
-
Phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid 3-(cyclopropylsulfamoyl)benzoic acid to a vial containing a known volume of PBS.
-
Seal the vial and place it on an orbital shaker.
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After agitation, centrifuge the vials to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method.
-
The measured concentration represents the aqueous solubility at that temperature and pH.
Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
This classic method measures the lipophilicity of a compound.[2][3][4][5]
Materials:
-
3-(cyclopropylsulfamoyl)benzoic acid
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of 3-(cyclopropylsulfamoyl)benzoic acid in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Allow the phases to separate completely (centrifugation can aid in this process).
-
Carefully sample both the aqueous and n-octanol phases.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
Biological Context and Potential Applications
While specific biological activities for 3-(cyclopropylsulfamoyl)benzoic acid are not extensively documented in publicly available literature, its classification as a "protein degrader building block" suggests its potential utility in the field of targeted protein degradation.
Targeted protein degradation is a therapeutic strategy that utilizes small molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[6][7][8][9][10] PROTACs are bifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
3-(cyclopropylsulfamoyl)benzoic acid, with its carboxylic acid functional group, is well-suited to serve as a precursor for the synthesis of linkers or for direct conjugation to a target protein ligand. The cyclopropylsulfamoyl group can influence the physicochemical properties and conformational preferences of the resulting PROTAC molecule.
Visualizations
Caption: Synthetic workflow for 3-(cyclopropylsulfamoyl)benzoic acid.
Caption: Conceptual mechanism of targeted protein degradation via a PROTAC.
References
- 1. 3-(N-CyclopropylsulfaMoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. Melting Point Predictor | AAT Bioquest [aatbio.com]
- 4. chemaxon.com [chemaxon.com]
- 5. Predicting Solubility | Rowan [rowansci.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Boiling Point Predictor | AAT Bioquest [aatbio.com]
- 8. omnicalculator.com [omnicalculator.com]
- 9. Aqueous Solubility Prediction with Kingfisher and ESOL | Rowan [rowansci.com]
- 10. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
